N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c1-12-5-9(14)13-8-3-6(10)2-7(11)4-8;/h2-4,12H,5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCITUBVMIIFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC(=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-59-4 | |
| Record name | Acetamide, N-(3,5-difluorophenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group, which enhances its binding affinity to various biological targets. The molecular structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 249.66 g/mol
1. Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological effects, including:
- Anti-Cancer Activity : The compound has been investigated for its potential as an anti-cancer agent. Its ability to modulate pathways involved in cell proliferation and apoptosis has been highlighted in various studies .
- Neurotransmitter Modulation : It interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders. This modulation may affect receptors involved in pain perception and mood regulation .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The difluorophenyl moiety enhances the compound's affinity for binding to receptors such as P2X7, which are implicated in inflammatory responses and pain signaling .
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways that contribute to disease progression, thereby exerting therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in 2023 demonstrated its effectiveness in reducing tumor size in animal models of cancer . The compound was administered at varying doses, with results indicating a dose-dependent reduction in tumor growth.
- Another investigation focused on its neuroprotective effects, showing that it could reduce neuronal damage in models of neurodegeneration . The study utilized both in vitro and in vivo methodologies to assess the compound's efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(3-fluorophenyl)-2-(methylamino)acetamide | Contains one fluorine atom | Less potent than difluoro counterpart | Moderate anti-cancer activity |
| N-(2,3-difluorophenyl)-2-(methylamino)acetamide | Two fluorine atoms at different positions | Different biological profile | Variable receptor interactions |
| N-(4-fluorophenyl)-2-(methylamino)acetamide | One fluorine atom on a different phenyl ring | Potentially different receptor interactions | Lower anti-inflammatory effects |
The unique fluorination pattern of this compound contributes to its enhanced biological activity compared to these similar compounds .
Scientific Research Applications
Pharmacological Applications
1. Anti-Cancer Activity
Research indicates that N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride exhibits promising anti-cancer properties. Studies have shown that it can modulate pathways involved in cell proliferation and apoptosis. In a recent study from 2023, the compound demonstrated a dose-dependent reduction in tumor size in animal models, suggesting its potential as an effective anti-cancer agent.
2. Neurotransmitter Modulation
The compound also shows potential in treating neurological disorders through its interaction with neurotransmitter systems. It has been observed to affect receptors involved in pain perception and mood regulation, indicating possible applications in conditions such as depression and chronic pain management.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in 2023 demonstrated its effectiveness in reducing tumor size in animal models of cancer. The results indicated a significant dose-dependent reduction in tumor growth.
- Another investigation focused on its neuroprotective effects, showing that it could reduce neuronal damage in models of neurodegeneration through both in vitro and in vivo methodologies.
Preparation Methods
Synthesis Steps
- Starting Materials : The synthesis begins with 3,5-difluoroaniline and methyl chloroacetate.
- Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as dichloromethane or acetonitrile, under controlled conditions.
- Catalysts and Reagents : The use of catalysts or additional reagents may be necessary to facilitate the reaction and improve yields.
- Purification : The crude product is purified using techniques such as column chromatography or crystallization.
Detailed Synthesis Protocol
- Step 1 : Combine 3,5-difluoroaniline and methyl chloroacetate in a suitable solvent.
- Step 2 : Add any necessary catalysts or reagents to facilitate the reaction.
- Step 3 : Stir the mixture under controlled conditions (e.g., temperature and time) until the reaction is complete.
- Step 4 : Purify the crude product using appropriate methods.
Chemical Properties and Characterization
This compound is characterized by its molecular formula, C9H11ClF2N2O, and molecular weight, 236.64 g/mol. The compound's structure includes a central acetamide group with a methylamino substituent and a difluorophenyl moiety, contributing to its unique properties.
Spectroscopic Analysis
- NMR Spectroscopy : Useful for determining the compound's structure and purity.
- Mass Spectrometry : Provides molecular weight and fragmentation patterns.
Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C9H11ClF2N2O |
| Molecular Weight | 236.64 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in water and organic solvents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3,5-difluoroaniline with a methylaminoacetamide intermediate under acidic conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the difluorophenylamine to the methylaminoacetamide backbone .
- Hydrochloride salt formation : Post-synthesis, the free base is treated with HCl in anhydrous ether to precipitate the hydrochloride salt .
- Optimization : Monitor pH and temperature during salt formation to avoid decomposition. Purity can be enhanced via recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and F NMR confirm the presence of the 3,5-difluorophenyl group (e.g., doublets in aromatic regions) and methylamino protons (δ ~2.8 ppm) .
- HPLC-MS : Quantify purity (>98%) and distinguish between free base (neutral mass) and hydrochloride salt (M+HCl adduct) .
- Elemental analysis : Validate stoichiometry of chlorine in the hydrochloride form (e.g., Cl% ~14.8) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methylamino substitution) influence the compound’s pharmacological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives (e.g., replacing difluorophenyl with trichlorophenyl) in assays targeting enzymes/receptors.
- Fluorine impact : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, as shown in similar acetamide derivatives with improved antifungal activity .
- Methylamino role : This group may facilitate hydrogen bonding with target proteins, as observed in kinase inhibitors with analogous substitutions .
Q. How can researchers resolve contradictions in reported biological data for structurally related acetamide derivatives?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antifungal activity discrepancies may arise from differences in fungal strains or media .
- Meta-analysis : Cross-reference IC50 values from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-specific trends.
- In silico validation : Use molecular docking to predict binding modes and validate experimental results against computational models .
Q. What computational tools are effective for predicting the target-binding affinity of this compound, and how do they align with experimental data?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with proposed targets (e.g., fungal CYP51 or bacterial topoisomerases). Compare docking scores with experimental IC50 values .
- QSAR modeling : Train models using datasets of acetamide derivatives to predict logP, solubility, and bioactivity. Validate with in vitro permeability assays (e.g., Caco-2 models) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to explain reduced in vivo activity despite high in vitro potency .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter efficacy.
- Dose-response recalibration : Adjust in vivo dosing regimens based on protein binding and clearance rates .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC/MBC determinations .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Enzyme inhibition assays : Measure IC50 against purified targets (e.g., bacterial DNA gyrase) via fluorescence polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
